molecular formula C16H23ClN4O2S3 B1197385 (3-(2'-(2-Acetamidoethyl)-[2,4'-bithiazole]-4-carboxamido)propyl)dimethylsulfoniumchloride CAS No. 76275-84-8

(3-(2'-(2-Acetamidoethyl)-[2,4'-bithiazole]-4-carboxamido)propyl)dimethylsulfoniumchloride

Cat. No.: B1197385
CAS No.: 76275-84-8
M. Wt: 435 g/mol
InChI Key: TYOQVVVKESCAOH-UHFFFAOYSA-N
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Description

(3-(((2’-(2-(Acetylamino)ethyl)(2,4’-bithiazol)-4-yl)carbonyl)amino)propyl)dimethylsulfonium chloride is a complex organic compound with potential applications in various scientific fields. This compound features a bithiazole core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(((2’-(2-(Acetylamino)ethyl)(2,4’-bithiazol)-4-yl)carbonyl)amino)propyl)dimethylsulfonium chloride typically involves multiple steps:

    Formation of the Bithiazole Core: The bithiazole core can be synthesized through a cyclization reaction involving thioamides and α-haloketones under acidic conditions.

    Coupling Reaction: The acetylated bithiazole is then coupled with an appropriate amine (e.g., 3-aminopropyl) under mild conditions to form the desired product.

    Quaternization: The final step involves the quaternization of the dimethylsulfonium group using methyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The bithiazole core can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonium center.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like thiols, amines, or halides can be employed under mild conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted bithiazole derivatives.

Scientific Research Applications

(3-(((2’-(2-(Acetylamino)ethyl)(2,4’-bithiazol)-4-yl)carbonyl)amino)propyl)dimethylsulfonium chloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to the bithiazole core.

    Medicine: Explored for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of (3-(((2’-(2-(Acetylamino)ethyl)(2,4’-bithiazol)-4-yl)carbonyl)amino)propyl)dimethylsulfonium chloride involves its interaction with biological targets such as enzymes and receptors. The bithiazole core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the sulfonium group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

    (3-(((2’-(2-(Aminoethyl)(2,4’-bithiazol)-4-yl)carbonyl)amino)propyl)dimethylsulfonium chloride: Lacks the acetyl group, resulting in different biological activity.

    (3-(((2’-(2-(Acetylamino)ethyl)(2,4’-bithiazol)-4-yl)carbonyl)amino)propyl)trimethylammonium chloride: Contains a trimethylammonium group instead of a dimethylsulfonium group, affecting its reactivity and interactions.

Uniqueness

The presence of both the bithiazole core and the dimethylsulfonium group in (3-(((2’-(2-(Acetylamino)ethyl)(2,4’-bithiazol)-4-yl)carbonyl)amino)propyl)dimethylsulfonium chloride makes it unique. This combination allows for a wide range of chemical reactions and biological interactions, making it a versatile compound for research and industrial applications.

Properties

CAS No.

76275-84-8

Molecular Formula

C16H23ClN4O2S3

Molecular Weight

435 g/mol

IUPAC Name

3-[[2-[2-(2-acetamidoethyl)-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]propyl-dimethylsulfanium;chloride

InChI

InChI=1S/C16H22N4O2S3.ClH/c1-11(21)17-7-5-14-19-13(10-23-14)16-20-12(9-24-16)15(22)18-6-4-8-25(2)3;/h9-10H,4-8H2,1-3H3,(H-,17,18,21,22);1H

InChI Key

TYOQVVVKESCAOH-UHFFFAOYSA-N

SMILES

CC(=O)NCCC1=NC(=CS1)C2=NC(=CS2)C(=O)NCCC[S+](C)C.[Cl-]

Canonical SMILES

CC(=O)NCCC1=NC(=CS1)C2=NC(=CS2)C(=O)NCCC[S+](C)C.[Cl-]

Key on ui other cas no.

76275-84-8

Related CAS

81645-12-7 (Parent)

Synonyms

acetyldipeptide A2
acetyldipeptide A2 acetate
acetyldipeptide A2 chloride
acetyldipeptide A2 methyl sulfate

Origin of Product

United States

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